molecular formula C21H22N2O4 B2466804 3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851404-42-7

3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2466804
CAS No.: 851404-42-7
M. Wt: 366.417
InChI Key: IZRPPUZHKGNJIR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” are not specified in the retrieved sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and more. Unfortunately, the specific physical and chemical properties of “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” are not available in the retrieved sources .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds with structures similar to "3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" have been utilized in the synthesis of a variety of heterocyclic compounds. These synthetic processes often aim to create molecules with potential biological activities, leveraging the structural complexity of quinoline and benzamide derivatives. For instance, the synthesis of dimethoxy and trimethoxy benzothieno quinolines involves a series of reactions including photocyclization, chlorination, and dechlorination steps to produce the title compounds with potential for further chemical modifications and biological evaluations (Stuart et al., 1987).

Potential Antitumor Activity

Another area of application is the synthesis of compounds as analogs of potent antitumor benzo[c]phenanthridine alkaloids. By creating various quinoline and quinazoline derivatives, researchers aim to mimic the biological activities of natural products known for their anticancer properties. The synthesis of these analogs involves intricate chemical reactions designed to incorporate specific functional groups that are believed to contribute to their biological activities (Phillips & Castle, 1980).

Ethylene Oligomerization Catalysts

Quinoline derivatives are also explored for their applications in catalysis, such as in the ethylene oligomerization process. Nickel complexes bearing quinoline-based ligands have shown good to high activities in catalyzing the oligomerization of ethylene, indicating the potential of these compounds in industrial applications related to polymer production (Wang, Shen, & Sun, 2009).

Antimicrobial Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with the compound of interest, has been investigated for their growth inhibitory properties against various cancer cell lines. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Deady et al., 2003).

Inhibition of Nitric Oxide Production

Research on new benzamide derivatives from natural sources has led to the discovery of compounds capable of inhibiting nitric oxide production in microglia cells, indicating potential applications in the treatment of inflammatory diseases (Kim et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is not available in the retrieved sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the safety and hazards of “3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” are not available in the retrieved sources .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-4-5-14-9-15(21(25)23-19(14)8-13)6-7-22-20(24)16-10-17(26-2)12-18(11-16)27-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRPPUZHKGNJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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